molecular formula C22H18N2S B14949552 N-[(2Z)-4-phenyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]naphthalen-1-amine

N-[(2Z)-4-phenyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]naphthalen-1-amine

Cat. No.: B14949552
M. Wt: 342.5 g/mol
InChI Key: GAVRNUNWQYXBAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-4-phenyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]naphthalen-1-amine is a complex organic compound that features a thiazole ring, a naphthalene moiety, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-phenyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]naphthalen-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a naphthylamine derivative with a thioamide and an α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a base, such as potassium hydroxide, and under reflux conditions to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-phenyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]naphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(2Z)-4-phenyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]naphthalen-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-phenyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]naphthalen-1-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthylamine derivatives: Compounds with similar naphthalene moieties.

    Thiazole derivatives: Compounds containing the thiazole ring.

    Phenyl-substituted compounds: Molecules with phenyl groups attached to various functional groups.

Uniqueness

N-[(2Z)-4-phenyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]naphthalen-1-amine is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the thiazole ring, naphthalene moiety, and phenyl group allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C22H18N2S

Molecular Weight

342.5 g/mol

IUPAC Name

N-naphthalen-1-yl-4-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine

InChI

InChI=1S/C22H18N2S/c1-2-15-24-21(18-10-4-3-5-11-18)16-25-22(24)23-20-14-8-12-17-9-6-7-13-19(17)20/h2-14,16H,1,15H2

InChI Key

GAVRNUNWQYXBAL-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=CSC1=NC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.